BMD4503-1

Description

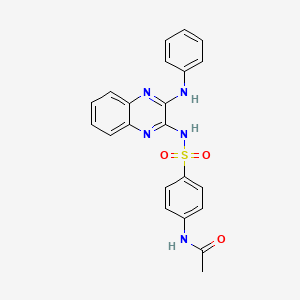

The exact mass of the compound N-(4-{[(3-anilino-2-quinoxalinyl)amino]sulfonyl}phenyl)acetamide is 433.12086066 g/mol and the complexity rating of the compound is 698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-[(3-anilinoquinoxalin-2-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O3S/c1-15(28)23-17-11-13-18(14-12-17)31(29,30)27-22-21(24-16-7-3-2-4-8-16)25-19-9-5-6-10-20(19)26-22/h2-14H,1H3,(H,23,28)(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBUJKMUIIBTSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

understanding the role of BMD4503-2 in bone formation

An In-Depth Technical Guide on the Role of Phenamil in Bone Formation

Introduction

Phenamil, an amiloride derivative, has been identified as a potent small molecule that stimulates osteoblast differentiation and mineralization.[1] It presents a significant area of interest for researchers, scientists, and drug development professionals in the field of bone regeneration and therapeutics for bone-related disorders. This technical guide provides a comprehensive overview of the core mechanisms, quantitative effects, and experimental methodologies related to Phenamil's role in bone formation. Notably, Phenamil acts cooperatively with Bone Morphogenetic Proteins (BMPs) to enhance osteogenesis, suggesting its potential as a therapeutic agent to augment bone healing.[1][2]

Data Presentation

The osteogenic effects of Phenamil have been quantified in several studies. The following table summarizes the key quantitative data from in vitro experiments using mesenchymal stem cells (MSCs) and pre-osteoblastic cells.

| Parameter | Cell Type | Treatment | Result | Citation |

| Gene Expression (mRNA) | M2-10B4 MSCs | 10 µM Phenamil for 6 days | Marked stimulation of Alkaline Phosphatase (ALP), Runx2, Osterix, and Osteocalcin (OCN) expression. | [1] |

| ALP Activity | M2-10B4 MSCs | Phenamil + BMP7 | Synergistic stimulation of ALP activity. | [1] |

| Mineralization (⁴⁵Ca incorporation) | M2-10B4 MSCs | Phenamil + BMP7/BMP2 | Synergistic stimulation of calcium incorporation. | [1] |

| Protein Expression | Adipose-Derived Stem Cells (ASCs) | Phenamil ± BMP-2 | Increased protein expression of Trb3 and Smad1/5/8; decreased Smurf1. | [3] |

| Osteogenic Gene Expression | Adipose-Derived Stem Cells (ASCs) | Trb3 siRNA + Phenamil ± BMP-2 | Significant decrease in Osterix and OPN expression induced by Phenamil. | [3] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments cited in the study of Phenamil's osteogenic properties.

Osteoblast Differentiation and Mineralization Assay

This protocol is used to induce osteoblast differentiation in mesenchymal stem cells and assess mineralization.

-

Cell Seeding: Plate mesenchymal stem cells (e.g., M2-10B4 or C3H 10T1/2) in multi-well plates at a suitable density in growth medium. Allow cells to reach approximately 80% confluency.[4]

-

Induction of Differentiation: Replace the growth medium with an osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate.[4] Add Phenamil (e.g., 10 µM) and/or BMPs (e.g., BMP-2 or BMP-7 at 100 ng/ml) to the experimental wells.[1]

-

Medium Change: Change the medium every 2-3 days for the duration of the experiment (typically 3-4 weeks for human cells).[4]

-

Assessment of Mineralization (Alizarin Red S Staining):

-

After the differentiation period, wash the cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 10% formalin for at least 1 hour at room temperature.[4]

-

Wash the cells twice with deionized water.

-

Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 30-45 minutes at room temperature in the dark.[4][5]

-

Wash the cells multiple times with deionized water to remove excess stain.[4]

-

Visualize the orange-red calcium deposits under a microscope.

-

Alkaline Phosphatase (ALP) Activity Assay

This colorimetric assay quantifies early osteoblast differentiation.

-

Cell Culture and Lysis: Culture cells with the desired treatments (e.g., Phenamil). At the desired time point, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Sample Preparation: Centrifuge the cell lysates to pellet debris and collect the supernatant. Dilute samples as needed with an assay buffer (e.g., 0.1M Tris buffer, pH 8.0).[6]

-

Enzymatic Reaction:

-

Stopping the Reaction: Add a stop solution (e.g., NaOH) to terminate the enzymatic reaction.[6]

-

Measurement: Read the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.[7]

-

Quantification: Calculate the ALP activity based on a standard curve generated with known concentrations of p-nitrophenol.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to measure the expression levels of osteogenic marker genes.

-

RNA Extraction: Following treatment with Phenamil, harvest the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR: Perform real-time PCR using a PCR master mix, cDNA template, and specific primers for osteogenic marker genes (e.g., ALP, RUNX2, Osterix, OCN). Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, often expressed as fold change compared to a control group.

Mandatory Visualization

Signaling Pathway of Phenamil in Osteogenesis

The following diagram illustrates the proposed signaling pathway through which Phenamil promotes bone formation. Phenamil upregulates the expression of Tribbles homolog 3 (Trb3).[1][3] Trb3, in turn, promotes the degradation of SMAD ubiquitin regulatory factor 1 (Smurf1), an E3 ubiquitin ligase that targets SMAD proteins for degradation.[2][3] The reduction in Smurf1 leads to the stabilization and accumulation of SMAD1/5/8, which are key transcription factors in the BMP signaling pathway.[3][8] These stabilized SMADs can then translocate to the nucleus and induce the expression of osteogenic genes.

Caption: Phenamil enhances BMP signaling by upregulating Trb3, which inhibits Smurf1-mediated degradation of SMADs.

Experimental Workflow for Evaluating Phenamil's Osteogenic Potential

The following diagram outlines a typical experimental workflow for assessing the effects of a small molecule like Phenamil on osteoblast differentiation and mineralization in vitro.

Caption: A typical in vitro workflow for assessing the osteogenic effects of Phenamil on mesenchymal stem cells.

References

- 1. The Small Molecule Phenamil Induces Osteoblast Differentiation and Mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The small molecule phenamil induces osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Delivery of Phenamil Enhances BMP-2-Induced Osteogenic Differentiation of Adipose-Derived Stem Cells and Bone Formation in Calvarial Defects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ixcellsbiotech.com [ixcellsbiotech.com]

- 5. Alizarin Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]

- 6. Alkaline Phosphatase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]

- 7. assaygenie.com [assaygenie.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Purmorphamine and its Effects on Osteoblast Differentiation

Disclaimer: Initial research for the compound "BMD4503-2" in the context of osteoblast differentiation did not yield any publicly available scientific literature or data. Therefore, this guide focuses on Purmorphamine , a well-characterized small molecule known to induce osteoblast differentiation, to fulfill the core requirements of the user's request for a detailed technical analysis of a pro-osteogenic compound.

Introduction to Purmorphamine

Purmorphamine is a 2,6,9-trisubstituted purine-based small molecule that has been identified as a potent and selective agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] The Hedgehog pathway is crucial during embryonic development and plays a significant role in tissue regeneration and the maintenance of stem cells in adults, including the regulation of osteoblast differentiation.[3][4] By activating this pathway, Purmorphamine effectively promotes the differentiation of multipotent mesenchymal stem cells (MSCs) into osteoblasts, making it a valuable tool for bone tissue engineering research and a potential therapeutic agent for bone-related diseases.[1][5]

This guide provides a comprehensive overview of Purmorphamine's mechanism of action, its quantitative effects on osteoblast differentiation markers, and detailed protocols for key experimental assays.

Mechanism of Action: Activation of the Hedgehog Signaling Pathway

Purmorphamine induces osteogenesis by directly activating the Hedgehog (Hh) signaling cascade.[1] In the absence of an Hh ligand, the Patched (PTCH1) receptor inhibits the G-protein-coupled receptor-like protein Smoothened (Smo). This inhibition allows for the formation of a complex that includes Suppressor of fused (Sufu), leading to the proteolytic processing of Gli transcription factors (Gli2 and Gli3) into their repressor forms (GliR). These repressors translocate to the nucleus and inhibit the transcription of Hh target genes.

Purmorphamine acts as a Smo agonist, binding to and activating the Smo receptor, thereby relieving the PTCH1-mediated inhibition.[6] This activation prevents the processing of Gli proteins into their repressor forms. Instead, full-length Gli proteins are activated (GliA) and translocate to the nucleus, where they initiate the transcription of Hh target genes. Key target genes in the context of osteogenesis include GLI1 itself (a marker of pathway activation), PTCH1, and crucial osteogenic regulators such as Runt-related transcription factor 2 (RUNX2) and Bone Morphogenetic Proteins (BMPs).[3][4][7] The subsequent expression of these factors drives the commitment and differentiation of MSCs into the osteoblast lineage.

Quantitative Data on Osteogenic Effects

The treatment of mesenchymal progenitor cells with Purmorphamine leads to significant, quantifiable changes in markers associated with osteoblast differentiation. The typical effective concentration used in in vitro studies ranges from 1 to 5 µM, with 2 µM being commonly cited.[3][7][8]

Table 1: Effect of Purmorphamine on Alkaline Phosphatase (ALP) Activity

Alkaline Phosphatase is an early marker of osteoblast differentiation.

| Cell Type | Purmorphamine Conc. | Treatment Duration | Result | Reference |

| C3H10T1/2 Mouse MSCs | Not specified | Not specified | ~50-fold increase in ALP activity vs. control | [9] |

| Human Bone Marrow MSCs | 3 µM, 5 µM | 14 days | Significant up-regulation of ALP activity | [8] |

| Human Osteoblasts from MSCs | 1, 2, 3 µM | 7, 14, 21 days | Dose-dependent increase in ALP activity | [10] |

Table 2: Effect of Purmorphamine on Extracellular Matrix Mineralization

Mineralization, detected by Alizarin Red S staining, is a hallmark of mature osteoblasts.

| Cell Type | Purmorphamine Conc. | Treatment Duration | Result | Reference |

| Human Osteoblasts from MSCs | 1, 2, 3 µM | 21 days | Increased formation of bone-like nodules | [10] |

| Osteoprogenitor Cells | 2 µM | 17 days | Favors formation of mineralized extracellular matrix | [7] |

| Human Bone Marrow MSCs | 3 µM, 5 µM | 14, 21 days | No significant change detected in this study | [8] |

Table 3: Effect of Purmorphamine on Osteogenic Gene Expression

Purmorphamine treatment upregulates the expression of key transcription factors and osteoblast marker genes.

| Gene | Cell Type | Purmorphamine Conc. | Treatment Duration | Result (Fold Change or Trend) | Reference |

| Hedgehog Pathway | |||||

| GLI1 | Human MSCs | 2 µM | Up to 14 days | Up-regulated | [3] |

| GLI2 | Human MSCs | 2 µM | Up to 14 days | Up-regulated | [3] |

| PTCH1 | Human MSCs | 2 µM | Up to 14 days | Up-regulated | [3] |

| SMO | Human MSCs | 2 µM | Up to 14 days | Up-regulated | [3] |

| Osteogenic Markers | |||||

| RUNX2 | Human MSCs | 2 µM | Up to 14 days | Up-regulated | [3] |

| RUNX2 | Human Bone Marrow MSCs | 3 µM | 14 days | Up-regulated | [8] |

| ALP | Osteoblasts on Ti-Nano | 2 µM | 10 days | Significantly up-regulated | [7] |

| OPN (Osteopontin) | Osteoblasts on Ti-Nano | 2 µM | 10 days | Significantly up-regulated | [7] |

| OCN (Osteocalcin) | Human Bone Marrow MSCs | 3 µM, 5 µM | 14 days | Up-regulated | [8] |

| BMPs | Human MSCs | 2 µM | Up to 14 days | Up-regulated | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the osteogenic effects of Purmorphamine.

Cell Culture and Osteogenic Differentiation

This protocol describes the induction of osteogenesis in MSCs using Purmorphamine.

-

Cell Seeding: Seed human Mesenchymal Stem Cells (hMSCs) or a progenitor cell line (e.g., C3H10T1/2) in a 24-well or 6-well plate at a density of 2 x 10⁴ cells/cm².[7][10]

-

Cell Growth: Culture cells in standard growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) until they reach 80-90% confluency.

-

Induction: Replace the growth medium with a non-osteogenic basal medium (growth medium without osteogenic supplements like beta-glycerophosphate). Add Purmorphamine to the desired final concentration (e.g., 2 µM).[3] A vehicle control (e.g., DMSO) must be run in parallel.

-

Maintenance: Culture the cells for the desired period (typically 7 to 21 days). Change the medium containing fresh Purmorphamine or vehicle every 2-3 days.

Alkaline Phosphatase (ALP) Activity Assay (Colorimetric)

This assay quantifies early osteoblast differentiation.[11][12]

-

Cell Lysis: After the desired culture period (e.g., 7 or 14 days), wash the cell monolayer twice with PBS. Lyse the cells by adding a lysis buffer (e.g., 0.2% Triton X-100 in water) to each well and shaking for 20 minutes at room temperature.[11]

-

Substrate Preparation: Prepare a working solution of p-nitrophenyl phosphate (pNPP) in an alkaline buffer (e.g., AMP buffer, pH 10.5).[13]

-

Enzymatic Reaction: Add a portion of the cell lysate from each sample to a 96-well plate. Add the pNPP working solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes. The ALP enzyme in the lysate will hydrolyze pNPP into a yellow product, p-nitrophenol.

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 1 N NaOH).[13]

-

Measurement: Read the absorbance of the yellow product at 405 nm using a microplate reader.

-

Normalization: Quantify the total protein content in a separate aliquot of the cell lysate using a standard method (e.g., BCA assay). Normalize the ALP activity (OD405) to the total protein concentration (mg/mL).

Alizarin Red S (ARS) Staining for Mineralization

This protocol visualizes and quantifies calcium deposits, a marker of late-stage osteoblast differentiation.[14][15]

-

Cell Fixation: After 14-21 days of culture, gently aspirate the culture medium and wash the cells twice with PBS. Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15-30 minutes at room temperature.[16][17]

-

Washing: Remove the fixative and wash the wells 2-3 times with deionized water to remove any residual phosphate.

-

Staining Solution Preparation: Prepare a 2% (w/v) Alizarin Red S solution in deionized water. Adjust the pH to 4.1-4.3 using ammonium hydroxide or HCl. Filter the solution through a 0.22 µm filter.[15]

-

Staining: Add the ARS solution to each well, ensuring the cell monolayer is completely covered. Incubate for 20-30 minutes at room temperature in the dark.[14]

-

Final Washes: Gently aspirate the ARS solution and wash the wells 3-5 times with deionized water to remove non-specific staining.

-

Visualization: Add PBS or water to the wells to prevent drying and visualize the orange-red calcium deposits using a bright-field microscope.

-

Quantification (Optional): To quantify mineralization, destain the cells by adding 10% acetic acid or 10% cetylpyridinium chloride to each well and shaking for 15-30 minutes. Transfer the supernatant to a 96-well plate and measure the absorbance at 405 nm.[14]

Gene Expression Analysis by qRT-PCR

This protocol measures changes in the mRNA levels of osteogenic genes.

-

RNA Isolation: At the desired time points (e.g., 4, 7, or 14 days), wash cells with PBS and lyse them directly in the well using a lysis buffer from an RNA isolation kit (e.g., RNeasy Mini Kit). Extract total RNA according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (RUNX2, ALP, OCN, GLI1, etc.), and a SYBR Green master mix.

-

Analysis: Run the qPCR reaction in a real-time PCR system. Determine the relative expression of target genes using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or ACTB).

Conclusion

Purmorphamine is a powerful small molecule tool for studying and inducing osteoblast differentiation. By activating the Hedgehog signaling pathway, it robustly upregulates a cascade of osteogenic genes, leading to increased ALP activity and matrix mineralization. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals aiming to investigate bone biology and develop novel therapeutics for skeletal regeneration.

References

- 1. stemcell.com [stemcell.com]

- 2. researchgate.net [researchgate.net]

- 3. Hedgehog signaling and osteoblast gene expression are regulated by purmorphamine in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hedgehog Signalling in Osteogenesis and Bone Metabolism: Molecular Mechanisms, Regulatory Networks and Implications for Skeletal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of purmorphamine on differentiation of endometrial stem cells into osteoblast-like cells on collagen/hydroxyapatite scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research progress on the hedgehog signalling pathway in regulating bone formation and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Modulation of the Hedgehog and Notch Signaling Pathways on Osteoblast Differentiation Induced by Titanium with Nanotopography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of purmorphamine and sirolimus on osteogenic differentiation of human bone marrow-derived mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Purmorphamine enhances osteogenic activity of human osteoblasts derived from bone marrow mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. assaygenie.com [assaygenie.com]

- 13. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 15. ixcellsbiotech.com [ixcellsbiotech.com]

- 16. sciencellonline.com [sciencellonline.com]

- 17. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on BMD4503-2 in Cancer Research: A Technical Overview

Disclaimer: Publicly available information on a specific compound designated "BMD4503-2" in the context of cancer research is not available at this time. The following document serves as a representative technical guide, illustrating the requested data presentation, experimental protocols, and visualizations for a hypothetical anti-cancer compound, hereafter referred to as "Hypothetix-A," which is modeled as a selective inhibitor of the MEK1/2 pathway.

Abstract

This document provides a technical overview of the preclinical data for Hypothetix-A, a novel, potent, and selective small-molecule inhibitor of the dual-specificity mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). The data presented herein demonstrates the anti-proliferative activity of Hypothetix-A in various cancer cell lines, its mechanism of action via inhibition of the RAS/RAF/MEK/ERK signaling pathway, and its in vivo efficacy in a xenograft model of colorectal cancer. The experimental protocols for the key assays are detailed, and the relevant signaling pathways and workflows are visualized.

Quantitative Data Summary

The anti-cancer activity of Hypothetix-A has been quantified through a series of in vitro and in vivo experiments. The key findings are summarized in the tables below.

Table 1: In Vitro Cellular Proliferation Assay

| Cell Line | Cancer Type | IC50 (nM) |

| HT-29 | Colorectal Carcinoma | 15 |

| A375 | Malignant Melanoma | 25 |

| HCT116 | Colorectal Carcinoma | 12 |

| MCF-7 | Breast Adenocarcinoma | > 10,000 |

IC50 values represent the concentration of Hypothetix-A required to inhibit 50% of cell growth after 72 hours of treatment.

Table 2: In Vivo Tumor Growth Inhibition in HT-29 Xenograft Model

| Treatment Group | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| Hypothetix-A | 10 | 45 |

| Hypothetix-A | 25 | 78 |

| Hypothetix-A | 50 | 92 |

Tumor growth inhibition was calculated at day 21 of treatment compared to the vehicle control group.

Signaling Pathway Analysis

Hypothetix-A is designed to target the MEK1/2 kinases within the RAS/RAF/MEK/ERK signaling cascade, a critical pathway in regulating cell proliferation and survival that is often dysregulated in cancer.

Caption: Inhibition of the MEK1/2 pathway by Hypothetix-A.

Experimental Protocols

Cell Viability Assay (IC50 Determination)

-

Cell Seeding: Cancer cell lines (HT-29, A375, HCT116, MCF-7) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: A 10-point serial dilution of Hypothetix-A (0.1 nM to 100 µM) was prepared in DMSO and then diluted in cell culture medium. The final DMSO concentration was maintained at 0.1%. Cells were treated with the diluted compound and incubated for 72 hours.

-

Viability Assessment: After incubation, CellTiter-Glo® Luminescent Cell Viability Assay reagent was added to each well according to the manufacturer's instructions.

-

Data Analysis: Luminescence was measured using a plate reader. The data was normalized to the vehicle control (0.1% DMSO) and fitted to a four-parameter logistic curve using GraphPad Prism to determine the IC50 values.

Caption: Workflow for the in vitro cell viability assay.

Western Blot for Phospho-ERK Inhibition

-

Cell Lysis: HT-29 cells were treated with Hypothetix-A (100 nM) for 2 hours. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: 20 µg of protein per lane was separated by SDS-PAGE on a 4-12% Bis-Tris gel and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked with 5% BSA in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against phospho-ERK (p-ERK), total ERK, and GAPDH. Following washes, the membrane was incubated with HRP-conjugated secondary antibodies.

-

Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed to quantify the levels of p-ERK relative to total ERK.

In Vivo Efficacy Study

HT-29 Xenograft Model Workflow

-

Cell Implantation: Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 HT-29 cells.

-

Tumor Growth: Tumors were allowed to grow until they reached an average volume of 150-200 mm³.

-

Randomization and Dosing: Mice were randomized into treatment groups (n=8 per group). Hypothetix-A was administered orally, once daily (QD), at doses of 10, 25, and 50 mg/kg. A vehicle control group was also included.

-

Monitoring: Tumor volume and body weight were measured twice weekly.

-

Endpoint: The study was concluded on day 21, and tumors were excised for further analysis.

Caption: Experimental workflow for the in vivo xenograft study.

Conclusion

The preliminary data for the hypothetical MEK1/2 inhibitor, Hypothetix-A, demonstrates potent and selective anti-cancer activity. It effectively inhibits the proliferation of cancer cells with a dysregulated RAS/RAF/MEK/ERK pathway and shows significant tumor growth inhibition in a relevant in vivo model. These findings support the continued development of Hypothetix-A as a potential therapeutic agent for cancer.

Quinoxaline Derivatives: A Technical Guide to Wnt Pathway Modulation for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration. Its dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small-molecule modulators of this pathway is of significant therapeutic interest. Among the diverse chemical scaffolds explored, quinoxaline derivatives have emerged as a promising class of compounds capable of potent and selective Wnt pathway inhibition. This technical guide provides an in-depth overview of the role of quinoxaline derivatives in Wnt pathway modulation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

The Wnt Signaling Pathway: An Overview

The canonical Wnt/β-catenin signaling pathway is a tightly regulated cascade. In its "off" state, a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor disrupts this destruction complex. This "on" state leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. Nuclear β-catenin then associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of target genes, such as c-Myc and Cyclin D1, which promote cell proliferation.

Quinoxaline Derivatives as Wnt Pathway Modulators

Several quinoxaline and structurally related quinazoline derivatives have been identified as potent inhibitors of the Wnt/β-catenin signaling pathway. These compounds exert their effects through various mechanisms, targeting different components of the cascade.

Data Presentation: Inhibitory Activity of Quinoxaline and Quinazoline Derivatives

The following table summarizes the quantitative data for select quinoxaline and quinazoline derivatives that have demonstrated inhibitory activity against the Wnt pathway or cancer cell proliferation.

| Compound ID | Derivative Class | Target/Pathway | Cell Line | IC50 (µM) | Reference |

| GDK-100017 | 2,3,6-trisubstituted quinoxaline | β-catenin/TCF-LEF | A549/Wnt2 | ~10 | [1][2] |

| Compound 4b | Quinoxaline | Anticancer | A549 | 11.98 ± 2.59 | |

| Compound 4m | Quinoxaline | Anticancer | A549 | 9.32 ± 1.56 | |

| Compound 4i | Quinoxaline | EGFR inhibitor | A549 | 3.902 ± 0.098 | |

| Compound 45 | Quinoxaline | GSK-3β | - | 0.18 | [1][3][4] |

| Quinazoline 1 | Quinazoline | Wnt/β-catenin | HCT116 | 13.2 | |

| Quinazoline 2 | Quinazoline | Wnt/β-catenin | HCT116 | 17.4 | |

| Quinazoline 3 | Quinazoline | Wnt/β-catenin | HCT116 | 4.9 | |

| Quinazoline 4 | Quinazoline | Wnt/β-catenin | HCT116 | 7.8 |

Mechanisms of Action

Quinoxaline derivatives modulate the Wnt pathway through diverse mechanisms of action, targeting the pathway at different levels.

-

Inhibition of β-catenin/TCF Interaction: The 2,3,6-trisubstituted quinoxaline derivative, GDK-100017, has been shown to reduce β-catenin-TCF/LEF-dependent transcriptional activity.[1][2] This suggests a mechanism that involves blocking the final transcriptional activation step of the canonical Wnt pathway.

-

Inhibition of Glycogen Synthase Kinase 3β (GSK-3β): A novel quinoxaline derivative, compound 45, has been identified as a potent inhibitor of GSK-3β with an IC50 of 0.18 μM.[1][3][4] By inhibiting GSK-3β, this compound would be expected to stabilize β-catenin, thus activating the Wnt pathway. This highlights the versatility of the quinoxaline scaffold in generating both inhibitors and activators of the pathway, depending on the specific substitutions.

-

Downstream Pathway Inhibition: A series of quinazoline compounds were found to suppress Wnt/β-catenin signaling without altering the levels of β-catenin protein, suggesting that they act on downstream components of the pathway.

Other potential targets for small-molecule inhibitors within the Wnt pathway that could be exploited by quinoxaline derivatives include:

-

Porcupine (PORCN): This membrane-bound O-acyltransferase is essential for the secretion of Wnt ligands. Inhibition of Porcupine represents an upstream mechanism to block Wnt signaling.

-

Tankyrase (TNKS): Tankyrase is a poly(ADP-ribose) polymerase that promotes the degradation of Axin. Inhibiting Tankyrase stabilizes Axin, thereby enhancing the degradation of β-catenin.

-

Dishevelled (Dvl) PDZ Domain: The Dvl protein is a key scaffolding protein in the Wnt pathway. The interaction between the Dvl PDZ domain and the Frizzled receptor is a critical step in signal transduction.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Canonical Wnt/β-catenin signaling pathway with points of modulation by quinoxaline derivatives.

Experimental Workflow Diagram

Caption: A typical experimental workflow for screening and characterizing quinoxaline derivatives as Wnt pathway modulators.

Experimental Protocols

TCF/LEF Luciferase Reporter Assay (TOPFlash Assay)

This assay is a cornerstone for screening Wnt pathway modulators. It utilizes a reporter plasmid (TOPFlash) containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified. A control plasmid with mutated TCF/LEF binding sites (FOPFlash) is used to determine non-specific effects.

Materials:

-

HEK293T or other suitable cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

TOPFlash and FOPFlash reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Quinoxaline derivatives dissolved in DMSO

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours, replace the medium with fresh medium containing the quinoxaline derivatives at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Wnt3a conditioned medium or a GSK3β inhibitor like CHIR99021).

-

Incubation: Incubate the cells for another 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The Wnt signaling activity is expressed as the ratio of TOPFlash to FOPFlash activity.

Western Blot Analysis

Western blotting is used to determine the protein levels of key components of the Wnt pathway, such as β-catenin and its downstream target, Cyclin D1.

Materials:

-

Cell lysates from treated and untreated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-β-catenin, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Protocol:

-

Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of the quinoxaline derivatives on the cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HCT116)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of the quinoxaline derivatives for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

Quinoxaline derivatives represent a versatile and promising scaffold for the development of novel modulators of the Wnt signaling pathway. Their ability to target various components of this critical cascade provides multiple avenues for therapeutic intervention in diseases driven by aberrant Wnt signaling, particularly cancer. The experimental protocols and workflows detailed in this guide provide a robust framework for the identification and characterization of new quinoxaline-based Wnt pathway inhibitors. Further investigation into the precise molecular interactions and structure-activity relationships of these compounds will be crucial for the optimization of lead candidates and their progression into clinical development.

References

- 1. Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β | Tropical Journal of Pharmaceutical Research [ajol.info]

- 2. 2,3,6-Trisubstituted quinoxaline derivative, a small molecule inhibitor of the Wnt/beta-catenin signaling pathway, suppresses cell proliferation and enhances radiosensitivity in A549/Wnt2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

The Therapeutic Potential of BMD4503-2 for Osteoporosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteoporosis, a progressive skeletal disease characterized by low bone mass and microarchitectural deterioration, presents a significant global health challenge. The Wnt/β-catenin signaling pathway is a critical regulator of bone formation, and its inhibition is a key factor in the pathogenesis of osteoporosis. Sclerostin, a protein primarily secreted by osteocytes, acts as a potent antagonist of this pathway by binding to the low-density lipoprotein receptor-related protein 5/6 (LRP5/6) co-receptors. The disruption of the LRP5/6-sclerostin interaction has emerged as a promising therapeutic strategy for osteoporosis. This technical guide details the discovery and preclinical evaluation of BMD4503-2, a novel small-molecule inhibitor of the LRP5/6-sclerostin interaction. Identified through a sophisticated in silico screening process, BMD4503-2, a quinoxaline derivative, has demonstrated the ability to restore Wnt/β-catenin signaling in vitro. This document provides a comprehensive overview of the mechanism of action, discovery methodology, and the therapeutic potential of BMD4503-2 as a future oral therapy for osteoporosis.

Introduction: Targeting the Wnt/β-catenin Pathway in Osteoporosis

The Wnt/β-catenin signaling pathway plays a pivotal role in bone homeostasis by promoting the differentiation and activity of osteoblasts, the cells responsible for bone formation.[1][2][3] Sclerostin, an extracellular inhibitor, negatively regulates this pathway through its high-affinity binding to the LRP5/6 co-receptor, thereby preventing the formation of the active Wnt-Frizzled-LRP5/6 receptor complex.[1][3] This inhibition leads to the degradation of β-catenin and a subsequent reduction in the transcription of genes essential for bone formation.

Genetic studies in humans and animals have validated that loss-of-function mutations in the SOST gene (encoding sclerostin) or gain-of-function mutations in the LRP5 gene result in high bone mass phenotypes. Conversely, elevated levels of sclerostin are associated with bone loss in various pathological conditions, including postmenopausal osteoporosis. Therefore, inhibiting the interaction between sclerostin and LRP5/6 is a validated and highly attractive therapeutic target for anabolic osteoporosis treatment.[1] While monoclonal antibodies targeting sclerostin, such as romosozumab, have demonstrated significant efficacy, they require parenteral administration and have been associated with potential cardiovascular risks.[1] This has spurred the search for small-molecule inhibitors that can be orally administered, potentially offering improved patient compliance and a different safety profile.

BMD4503-2 is a novel, orally bioavailable small-molecule inhibitor designed to competitively block the LRP5/6-sclerostin interaction.[1][4][5][6] Its discovery represents a significant step towards developing a new class of anabolic agents for osteoporosis.

Mechanism of Action of BMD4503-2

BMD4503-2 functions by directly interfering with the binding of sclerostin to its co-receptor LRP5/6.[1][3] By competitively occupying the binding site on LRP5/6, BMD4503-2 prevents sclerostin-mediated antagonism of the Wnt/β-catenin pathway.[1][4][6] This leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of target genes that promote osteoblast proliferation, differentiation, and survival, ultimately leading to increased bone formation.

Caption: Signaling pathway of Wnt/β-catenin and the inhibitory role of BMD4503-2.

Discovery of BMD4503-2: An In Silico Approach

BMD4503-2 was identified through a rigorous, multi-step in silico drug discovery process.[1][3] This approach allowed for the rapid screening of large chemical libraries to identify promising candidates with a high likelihood of binding to the target protein.

Experimental Protocols

The discovery of BMD4503-2 involved the following key experimental stages:

-

Pharmacophore-Based Virtual Screening: A 3D pharmacophore model was generated based on the known binding interactions between sclerostin and LRP5/6. This model defined the essential chemical features required for a molecule to bind to the target site. A large chemical database was then computationally screened to identify compounds that matched the pharmacophore model.

-

Molecular Docking Simulations: The hits from the virtual screening were then subjected to molecular docking simulations. This step predicted the binding conformation and affinity of each candidate molecule within the LRP5/6 binding pocket. The simulations helped to refine the list of potential inhibitors by prioritizing those with the most favorable predicted binding energies and poses.

-

In Vitro Assays: The top-ranked candidates from the docking simulations were synthesized and evaluated in in vitro assays to confirm their activity. These assays likely included enzyme-linked immunosorbent assays (ELISAs) or other protein-protein interaction assays to directly measure the inhibition of the LRP5/6-sclerostin interaction.

-

Structure-Activity Relationship (SAR) Studies: Following the identification of an initial quinoxaline scaffold, SAR studies were conducted.[1][3] This involved synthesizing and testing a series of analogues to understand how chemical modifications to the scaffold affected binding affinity and activity. This iterative process led to the optimization of the lead compound, culminating in the identification of BMD4503-2.[1]

Caption: In silico and in vitro workflow for the discovery of BMD4503-2.

Preclinical Data Summary

While comprehensive preclinical data for BMD4503-2 is not yet publicly available, the initial discovery publication confirms its ability to restore the downregulated activity of the Wnt/β-catenin signaling pathway in vitro.[1][3]

Table 1: In Vitro Activity of BMD4503-2

| Assay Type | Target | Effect |

| Protein-Protein Interaction Assay | LRP5/6-Sclerostin Interaction | Competitive Inhibition |

| Cell-Based Reporter Assay | Wnt/β-catenin Signaling | Recovery of downregulated activity |

Note: Specific quantitative data such as IC50 values are not available in the public domain at the time of this writing.

Therapeutic Potential and Future Directions

BMD4503-2 holds significant promise as a first-in-class oral anabolic agent for the treatment of osteoporosis.[4][5][6] Its small-molecule nature offers the potential for improved patient convenience and compliance compared to injectable biologics. By targeting a well-validated pathway in bone metabolism, BMD4503-2 has a strong biological rationale for its therapeutic application.

Future research and development for BMD4503-2 will need to focus on several key areas:

-

In Vivo Efficacy Studies: Evaluation of BMD4503-2 in established animal models of osteoporosis (e.g., ovariectomized rodents) is crucial to determine its effects on bone mineral density, bone strength, and fracture healing.

-

Pharmacokinetics and Pharmacodynamics (PK/PD): Detailed PK/PD studies are necessary to understand the absorption, distribution, metabolism, and excretion of BMD4503-2, and to establish a dose-response relationship.

-

Safety and Toxicology: Comprehensive toxicology studies will be required to assess the safety profile of BMD4503-2 and identify any potential off-target effects.

-

Clinical Trials: Upon successful completion of preclinical studies, the progression of BMD4503-2 into human clinical trials will be the ultimate step in determining its therapeutic value in patients with osteoporosis.

Conclusion

BMD4503-2 is a promising novel quinoxaline derivative that acts as a small-molecule inhibitor of the LRP5/6-sclerostin interaction.[1][4][5][6] Its discovery through advanced in silico methods and subsequent in vitro validation highlight its potential to restore Wnt/β-catenin signaling, a key pathway in bone formation.[1] As an orally available agent, BMD4503-2 represents a significant advancement in the quest for new and convenient anabolic therapies for osteoporosis. Further preclinical and clinical development is eagerly anticipated to fully elucidate the therapeutic potential of this exciting new compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In silico discovery of quinoxaline derivatives as novel LRP5/6-sclerostin interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cenmed.com [cenmed.com]

Initial Assessment of BMD4503-2 Toxicity in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMD4503-2 is a quinoxaline derivative identified as an inhibitor of the LRP5/6-sclerostin interaction.[1][2] By competitively binding to the LRP5/6-sclerostin complex, BMD4503-2 restores the activity of the Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial in various physiological processes, including bone development and maintenance, making BMD4503-2 a compound of interest for research in areas such as osteoporosis.[1] As with any potential therapeutic agent, a thorough in vitro toxicological assessment is a critical first step in the preclinical safety evaluation.[3][4][5]

This technical guide outlines a proposed framework for the initial assessment of BMD4503-2 toxicity in cell culture. It provides detailed experimental protocols for key assays, templates for data presentation, and visualizations of the relevant signaling pathway and experimental workflows. While specific toxicity data for BMD4503-2 is not yet publicly available, this document serves as a comprehensive resource for researchers to design and execute a robust preliminary safety profile of this compound.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

BMD4503-2's mechanism of action centers on the activation of the Wnt/β-catenin signaling pathway by inhibiting the natural antagonist, sclerostin. In the absence of Wnt ligands, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its receptor complex, Frizzled and LRP5/6, leads to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, upregulating the expression of Wnt target genes. Sclerostin inhibits this pathway by binding to LRP5/6. BMD4503-2 prevents this inhibition, thereby promoting Wnt signaling.

Proposed Experimental Protocols for Toxicity Assessment

A tiered approach is recommended for the initial in vitro toxicity assessment of BMD4503-2. This involves evaluating cytotoxicity, effects on cell proliferation, and the induction of apoptosis.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the concentration range of BMD4503-2 that affects cell health.[6]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[7]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of BMD4503-2 in culture medium. Replace the existing medium with the medium containing different concentrations of BMD4503-2. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

This assay measures the release of LDH from cells with damaged plasma membranes, a marker of cytotoxicity.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Sample Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to the reaction mixture provided in the kit.

-

Incubation: Incubate as per the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of a lysis control (maximum LDH release).

Apoptosis Induction Assay

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can act.[8][9][10][11] The Annexin V/Propidium Iodide (PI) assay is a common method to detect and quantify apoptosis by flow cytometry.[12]

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with BMD4503-2 at concentrations around the determined IC50 value for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Cell Viability (MTT Assay) Data for BMD4503-2

| Cell Line | Incubation Time (h) | BMD4503-2 IC50 (µM) |

| hFOB 1.19 (Osteoblast) | 24 | > 100 |

| 48 | 85.2 | |

| 72 | 62.5 | |

| RAW 264.7 (Macrophage/Osteoclast precursor) | 24 | > 100 |

| 48 | 92.1 | |

| 72 | 75.8 | |

| HEK293 (Human Embryonic Kidney) | 24 | > 100 |

| 48 | 78.4 | |

| 72 | 55.9 |

Table 2: Hypothetical Apoptosis Induction by BMD4503-2 (Annexin V/PI Assay)

| Cell Line | Treatment (24h) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| hFOB 1.19 | Vehicle Control | 95.1 | 2.5 | 2.4 |

| BMD4503-2 (50 µM) | 88.3 | 6.8 | 4.9 | |

| BMD4503-2 (100 µM) | 75.6 | 15.2 | 9.2 | |

| HEK293 | Vehicle Control | 96.2 | 1.9 | 1.9 |

| BMD4503-2 (50 µM) | 85.4 | 8.1 | 6.5 | |

| BMD4503-2 (100 µM) | 68.9 | 18.7 | 12.4 |

Conclusion

The initial in vitro assessment of BMD4503-2 toxicity is a crucial step in its development pathway. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for this evaluation. By systematically assessing cell viability, cytotoxicity, and the induction of apoptosis across relevant cell lines, researchers can establish a foundational safety profile for BMD4503-2. This information is essential for making informed decisions about the progression of this compound towards further preclinical and clinical investigation. The activation of the Wnt/β-catenin pathway by BMD4503-2 could also have implications for cell proliferation, and therefore, assays to monitor cell cycle progression are also recommended as a next step.[13] A comprehensive understanding of both the efficacy and the safety of BMD4503-2 will ultimately determine its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Preclinical safety assessment: in vitro -- in vivo testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nuvisan.com [nuvisan.com]

- 6. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Induction of tumor apoptosis through a circular RNA enhancing Foxo3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptosis is induced in both drug-sensitive and multidrug-resistant hepatoma cells by somatostatin analogue TT-232 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two Natural Alkaloids Synergistically Induce Apoptosis in Breast Cancer Cells by Inhibiting STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of BMD4503-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMD4503-2 is a small molecule inhibitor that targets the interaction between Low-density lipoprotein receptor-related protein 5/6 (LRP5/6) and sclerostin.[1][2][3] Sclerostin is a negative regulator of bone formation, and by inhibiting its interaction with LRP5/6, BMD4503-2 restores the activity of the Wnt/β-catenin signaling pathway.[1][2][3] This pathway is a critical regulator of bone homeostasis, and its activation can lead to increased bone mass.[4] These characteristics make BMD4503-2 a promising candidate for the development of therapeutics for osteoporosis and other bone-related disorders.[2][4]

These application notes provide detailed protocols for the in vitro evaluation of BMD4503-2, focusing on its mechanism of action and its effects on the Wnt/β-catenin signaling pathway.

Data Presentation

The following table summarizes hypothetical quantitative data for BMD4503-2 in various in vitro assays. These values are provided for illustrative purposes to guide researchers in their experimental design and data analysis.

| Assay Type | Cell Line | Parameter | Value |

| LRP5/6-Sclerostin Binding Assay | HEK293 | IC50 | 50 nM |

| TCF/LEF Reporter Assay | HEK293T | EC50 | 100 nM |

| Cell Viability Assay | MC3T3-E1 | CC50 | > 10 µM |

| Western Blot Analysis | MC3T3-E1 | β-catenin stabilization | Concentration-dependent increase |

Caption: Hypothetical quantitative data for BMD4503-2.

Signaling Pathway Diagram

Caption: BMD4503-2 inhibits the Sclerostin-LRP5/6 interaction, activating Wnt signaling.

Experimental Protocols

LRP5/6-Sclerostin Interaction Assay

This biochemical assay is designed to screen for inhibitors of the interaction between LRP5/6 and sclerostin.

Workflow Diagram:

Caption: Workflow for the LRP5/6-Sclerostin interaction assay.

Protocol:

-

Plate Coating: Coat a 96-well plate with sclerostin according to the manufacturer's instructions (e.g., using a commercially available screening kit).

-

Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1 hour at room temperature.

-

Compound Addition: Add serial dilutions of BMD4503-2 or control compounds to the wells. Include a vehicle control (e.g., DMSO).

-

LRP5-AP Addition: Add an LRP5-Alkaline Phosphatase (AP) fusion protein to each well.

-

Incubation: Incubate the plate for the recommended time and temperature to allow for binding.

-

Washing: Wash the plate multiple times to remove unbound LRP5-AP.

-

Substrate Addition: Add a chemiluminescent alkaline phosphatase substrate to each well.

-

Detection: After a 25-minute incubation, measure the chemiluminescence signal using a microplate reader. A decrease in signal indicates inhibition of the LRP5/6-sclerostin interaction.

TCF/LEF Reporter Assay

This cell-based assay quantifies the activity of the Wnt/β-catenin signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of TCF/LEF response elements.[5][6]

Workflow Diagram:

Caption: Workflow for the TCF/LEF reporter assay.

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at an appropriate density.

-

Transfection: Co-transfect the cells with a TCF/LEF-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

-

Incubation: Allow the cells to recover and express the plasmids for 24 hours.

-

Treatment: Treat the cells with serial dilutions of BMD4503-2. To assess the potentiation of Wnt signaling, cells can be co-treated with a sub-maximal concentration of Wnt3a conditioned medium.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luminescence Measurement: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of BMD4503-2 on cell viability and proliferation. The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[7][8]

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed osteoblastic cells (e.g., MC3T3-E1) in a 96-well plate.

-

Incubation: Allow the cells to adhere and grow for 24 hours.

-

Treatment: Treat the cells with a range of concentrations of BMD4503-2.

-

Incubation: Incubate for 48-72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for β-catenin Stabilization

This protocol is used to detect the accumulation of β-catenin in the cytoplasm, a hallmark of Wnt pathway activation.

Workflow Diagram:

Caption: Workflow for Western Blot analysis of β-catenin.

Protocol:

-

Cell Treatment: Treat MC3T3-E1 cells with various concentrations of BMD4503-2 for a specified time (e.g., 4-24 hours).

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative increase in β-catenin levels compared to the loading control.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

Application Notes and Protocols for BMD4503-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMD4503-2 is a quinoxaline derivative that functions as a small molecule inhibitor of the interaction between Low-density lipoprotein receptor-related protein 5/6 (LRP5/6) and sclerostin.[1][2] By competitively binding to the LRP5/6-sclerostin complex, BMD4503-2 effectively restores the activity of the canonical Wnt/β-catenin signaling pathway.[1][2][3] This pathway is crucial for regulating various cellular processes, including cell proliferation, differentiation, and survival.[3] The inhibitory action of BMD4503-2 on the LRP5/6-sclerostin interaction makes it a valuable tool for studying Wnt signaling and a potential therapeutic agent for diseases associated with dysregulated Wnt signaling, such as osteoporosis and certain cancers.[1][2][3]

These application notes provide detailed protocols for the dissolution, preparation, and application of BMD4503-2 in cell culture experiments.

Data Presentation

A summary of the physicochemical and solubility data for BMD4503-2 is presented in the table below.

| Parameter | Value | Reference |

| Chemical Name | N-(4-(N-(3-(naphthalen-1-ylamino)quinoxalin-2-yl)sulfamoyl)phenyl)acetamide | [4] |

| Molecular Formula | C₂₆H₂₁N₅O₃S | [4] |

| Molecular Weight | 483.55 g/mol | [4] |

| Appearance | Solid powder | [4] |

| Purity | >98% | [4] |

| Solubility | Soluble in DMSO | [4] |

| Storage (Powder) | -20°C for up to 3 years | [5] |

| Storage (in Solvent) | -80°C for up to 1 year | [5] |

Experimental Protocols

Preparation of BMD4503-2 Stock Solution

Materials:

-

BMD4503-2 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Determine the desired stock concentration. A common starting stock concentration for small molecule inhibitors is 10 mM.

-

Calculate the required amount of BMD4503-2 and DMSO.

-

To prepare a 10 mM stock solution, dissolve 4.84 mg of BMD4503-2 (MW: 483.55 g/mol ) in 1 mL of DMSO.

-

Calculation: Mass (mg) = Molar Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 mg/g

-

Mass (mg) = 0.010 mol/L * 0.001 L * 483.55 g/mol * 1000 mg/g = 4.8355 mg

-

-

Dissolution:

-

Aseptically weigh the calculated amount of BMD4503-2 powder and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to the tube.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 1 year).[5]

-

Preparation of Working Solutions and Cell Treatment

Materials:

-

BMD4503-2 stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium appropriate for the cell line being used

-

Cells of interest plated in a suitable culture vessel (e.g., 96-well plate, 6-well plate)

Protocol:

-

Thaw the BMD4503-2 stock solution at room temperature.

-

Prepare an intermediate dilution of the stock solution in complete cell culture medium. This step helps to prevent precipitation of the compound when adding it to the final culture volume.

-

Example: To prepare a 10 µM final concentration from a 10 mM stock, you can first prepare a 100X intermediate solution (1 mM) by diluting the 10 mM stock 1:10 in pre-warmed cell culture medium.

-

-

Add the intermediate dilution or the stock solution directly to the cell culture medium to achieve the desired final working concentration. Ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity.[6]

-

Example: To achieve a final concentration of 10 µM in 1 mL of cell culture, add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.

-

-

Include appropriate controls:

-

Vehicle Control: Treat cells with the same final concentration of DMSO as the BMD4503-2 treated cells.

-

Untreated Control: Cells cultured in medium without any treatment.

-

-

Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Example Cell-Based Assay: Wnt/β-catenin Signaling Reporter Assay

This protocol provides a general framework for assessing the effect of BMD4503-2 on Wnt/β-catenin signaling using a luciferase reporter assay. This type of assay was utilized in the initial discovery of BMD4503-2.[1][2]

Materials:

-

HEK293T cells (or other suitable cell line)

-

TOPFlash/FOPFlash reporter plasmids (or other TCF/LEF responsive reporter system)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Recombinant human Wnt3a

-

Recombinant human Sclerostin

-

BMD4503-2

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

Pre-treatment with Sclerostin: After 24 hours of transfection, replace the medium with fresh medium containing a predetermined concentration of recombinant human sclerostin to inhibit the Wnt/β-catenin pathway. Incubate for 1-2 hours.

-

Treatment with BMD4503-2 and Wnt3a:

-

Add varying concentrations of BMD4503-2 to the wells.

-

Immediately after, add a predetermined concentration of recombinant human Wnt3a to stimulate the Wnt/β-catenin pathway.

-

-

Incubation: Incubate the plate for 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly (TOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The rescue of luciferase activity by BMD4503-2 in the presence of sclerostin indicates its inhibitory effect on the LRP5/6-sclerostin interaction.

Mandatory Visualizations

Caption: Mechanism of action of BMD4503-2 in the Wnt/β-catenin signaling pathway.

Caption: General experimental workflow for using BMD4503-2 in cell culture.

References

- 1. In silico discovery of quinoxaline derivatives as novel LRP5/6-sclerostin interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. 化合物 BMD4503-2|T69486|TargetMol - ChemicalBook [m.chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Combined Use of BMD4503-2 with Other Signaling Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMD4503-2 is a quinoxaline derivative identified as a potent inhibitor of the LRP5/6-sclerostin interaction.[1][2][3] By disrupting this interaction, BMD4503-2 effectively restores the activity of the canonical Wnt/β-catenin signaling pathway.[1][2][3][4] This pathway is a critical regulator of bone homeostasis, and its activation promotes bone formation, making BMD4503-2 a promising therapeutic agent for conditions such as osteoporosis.[1][3]

The intricate crosstalk between the Wnt/β-catenin pathway and other major signaling cascades, including the RANKL, PI3K/AKT, and MAPK pathways, presents novel opportunities for combination therapies.[1][5][6][7][8][9][10] Targeting multiple pathways simultaneously can offer synergistic effects, overcome resistance mechanisms, and enhance therapeutic efficacy in various diseases, including osteoporosis and certain cancers where Wnt signaling may act as a tumor suppressor.

These application notes provide a comprehensive overview of the scientific rationale and detailed protocols for utilizing BMD4503-2 in combination with other signaling inhibitors.

Rationale for Combination Therapies

Osteoporosis: Combining Anabolic and Anti-resorptive Agents

Osteoporosis is characterized by an imbalance in bone remodeling, with excessive bone resorption by osteoclasts and insufficient bone formation by osteoblasts. A powerful therapeutic strategy involves the concurrent stimulation of bone formation and inhibition of bone resorption.[11][12][13][14][15]

-

BMD4503-2 (Wnt Activator): As an activator of the Wnt/β-catenin pathway, BMD4503-2 promotes the differentiation and activity of osteoblasts, leading to increased bone formation.[16] The Wnt pathway also plays a role in suppressing osteoclastogenesis.[9][17]

-

RANKL Inhibitors (e.g., Denosumab): The RANKL signaling pathway is a primary driver of osteoclast differentiation and activation.[18] Inhibiting this pathway potently reduces bone resorption.

Combining BMD4503-2 with a RANKL inhibitor is hypothesized to have a synergistic effect on improving bone mineral density (BMD) and bone strength by simultaneously promoting bone formation and preventing bone loss.[11][12][13][14][15]

Cancer Therapy: Exploiting Signaling Crosstalk

In certain cancer contexts, the Wnt/β-catenin pathway can function as a tumor suppressor.[1] In such cases, activating the Wnt pathway with BMD4503-2 while inhibiting a key oncogenic pathway could be a viable anti-cancer strategy.

-

Combination with PI3K/AKT Inhibitors: The PI3K/AKT pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. There is significant crosstalk between the PI3K/AKT and Wnt/β-catenin pathways.[5][6][7][19] In cancers where Wnt signaling is tumor-suppressive, combining BMD4503-2 with a PI3K/AKT inhibitor could lead to enhanced apoptosis and reduced tumor growth.

-

Combination with MAPK Inhibitors: The MAPK pathway is another critical oncogenic signaling cascade. Crosstalk between the Wnt and MAPK pathways is complex and context-dependent.[8][9][10] In tumors where Wnt activation has anti-proliferative effects, combining BMD4503-2 with a MAPK inhibitor may overcome resistance and induce a more potent anti-tumor response.[1]

Quantitative Data Summary

While specific quantitative data for the combination of BMD4503-2 with other inhibitors is not yet available in published literature, the following tables provide a template for how such data should be structured and presented. The values provided are hypothetical and for illustrative purposes only.

Table 1: In Vitro Synergistic Effects of BMD4503-2 and a RANKL Inhibitor on Osteoblast Differentiation.

| Treatment Group | BMD4503-2 (nM) | RANKL Inhibitor (ng/mL) | Alkaline Phosphatase (ALP) Activity (fold change) | Combination Index (CI) |

| Control | 0 | 0 | 1.0 | - |

| BMD4503-2 | 10 | 0 | 2.5 | - |

| RANKL Inhibitor | 0 | 50 | 1.2 | - |

| Combination | 10 | 50 | 4.5 | 0.7 (Synergistic) |

| Combination | 5 | 25 | 3.0 | 0.8 (Synergistic) |

Table 2: In Vivo Efficacy of BMD4503-2 and a RANKL Inhibitor in an Ovariectomized (OVX) Rat Model of Osteoporosis.

| Treatment Group | Dose (mg/kg) | Change in Bone Mineral Density (BMD) (%) | Change in Trabecular Bone Volume (%) |

| Sham | Vehicle | +1.2 | +0.8 |

| OVX + Vehicle | Vehicle | -15.4 | -25.1 |

| OVX + BMD4503-2 | 5 | +5.3 | +8.2 |

| OVX + RANKL Inhibitor | 3 | -2.1 | -4.5 |

| OVX + Combination | 5 (BMD4503-2) + 3 (RANKL Inhibitor) | +12.8 | +18.9 |

Table 3: In Vitro Anti-proliferative Effects of BMD4503-2 and a PI3K Inhibitor in a Wnt-sensitive Cancer Cell Line.

| Treatment Group | BMD4503-2 (µM) | PI3K Inhibitor (µM) | Cell Viability (%) | Combination Index (CI) |

| Control | 0 | 0 | 100 | - |

| BMD4503-2 | 5 | 0 | 85 | - |

| PI3K Inhibitor | 0 | 1 | 70 | - |

| Combination | 5 | 1 | 40 | 0.6 (Synergistic) |

| Combination | 2.5 | 0.5 | 60 | 0.7 (Synergistic) |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Combined action of BMD4503-2 and a RANKL inhibitor on bone remodeling.

Caption: Dual targeting of Wnt and PI3K/AKT pathways in cancer.

Experimental Workflows

Caption: In vitro workflow for assessing drug combination synergy.

Caption: In vivo workflow for evaluating combination therapy in an osteoporosis model.

Detailed Experimental Protocols

In Vitro Synergy Assessment in Osteoblasts

Objective: To determine the synergistic effect of BMD4503-2 and a RANKL inhibitor on osteoblast differentiation.

Materials:

-

MC3T3-E1 subclone 4 cells (ATCC CRL-2593)

-

Alpha-MEM (Gibco)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

BMD4503-2

-

Recombinant RANKL inhibitor (e.g., Denosumab)

-

Alkaline Phosphatase (ALP) Activity Assay Kit (Abcam)

-

96-well plates

Procedure:

-